molecular formula C15H12N2O2S B14544963 5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one CAS No. 62002-26-0

5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one

Cat. No.: B14544963
CAS No.: 62002-26-0
M. Wt: 284.3 g/mol
InChI Key: UPJQJHFFLFUQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with phenyl isothiocyanate in the presence of a base, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl or methoxyphenyl rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiadiazoline derivatives.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-2-phenyl-1,2,4-thiadiazol-3(2H)-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-(4-Chlorophenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one: Contains a chlorine atom instead of a methoxy group, which can influence its chemical properties and applications.

Uniqueness

The presence of the methoxy group in 5-(4-Methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3(2H)-one can enhance its solubility and reactivity compared to similar compounds. This functional group can also influence the compound’s biological activity, making it a unique and valuable compound for various applications.

Properties

CAS No.

62002-26-0

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-3-one

InChI

InChI=1S/C15H12N2O2S/c1-19-13-9-7-11(8-10-13)14-16-15(18)17(20-14)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UPJQJHFFLFUQSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=O)N(S2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.